Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound featuring multiple functional groups, including piperidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-methylpiperidine, which can be achieved through the hydrogenation of 4-methylpyridine.
Alkylation: The next step involves the alkylation of the piperidine intermediate with 2-bromoethylamine to form 4-[2-(4-methylpiperidin-1-yl)ethyl]piperidine.
Cyclization: This intermediate undergoes cyclization with succinic anhydride to form the 2,5-dioxopyrrolidine ring.
Esterification: Finally, the benzoic acid derivative is esterified with butanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine and pyrrolidine rings can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine and pyrrolidine rings.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine and pyrrolidine rings are common motifs in bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting neurological disorders or as an analgesic.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials due to its structural complexity and functional diversity.
Mechanism of Action
The mechanism of action of Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine rings can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate: This compound is unique due to its specific combination of functional groups and structural features.
4-Methylpiperidine: A simpler analog that lacks the pyrrolidine and benzoate moieties.
Succinimide Derivatives: Compounds containing the 2,5-dioxopyrrolidine ring but with different substituents.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of piperidine, pyrrolidine, and benzoate groups provides a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C28H41N3O4 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
butyl 4-[3-[4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H41N3O4/c1-3-4-19-35-28(34)23-5-7-24(8-6-23)31-26(32)20-25(27(31)33)30-17-12-22(13-18-30)11-16-29-14-9-21(2)10-15-29/h5-8,21-22,25H,3-4,9-20H2,1-2H3 |
InChI Key |
WWWSHAHFKKLOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCC(CC4)C |
Origin of Product |
United States |
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